molecular formula C12H13NO4 B8276486 4-(2-Cyclopropylethoxy)-2-nitrobenzaldehyde

4-(2-Cyclopropylethoxy)-2-nitrobenzaldehyde

Cat. No. B8276486
M. Wt: 235.24 g/mol
InChI Key: AGLYBPKHYARAQS-UHFFFAOYSA-N
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Patent
US08703758B2

Procedure details

A solution of 2,2′-azobis(isobutyronitrile) (0.122 g), N-bromosuccinimide (3.19 g) and 4-(2-cyclopropylethoxy)-1-methyl-2-nitrobenzene (3.30 g) in ethyl acetate (100 mL) was refluxed for 8 hr. The reaction mixture was allowed to cool to room temperature, washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The obtained solution was filtered with a short silica gel pad, and the filtrate was concentrated under reduced pressure. The obtained residue was dissolved in acetonitrile (150 mL), and molecular sieves 4A (10 g) and 4-methylmorpholine N-oxide (2.02 g) were added thereto at 0° C. The reaction mixture was stirred under a nitrogen atmosphere at room temperature for 3 hr, and concentrated under reduced pressure. The obtained residue was purified by silica gel chromatography (hexane/ethyl acetate) to give the title compound (1.90 g).
Quantity
3.19 g
Type
reactant
Reaction Step One
Name
4-(2-cyclopropylethoxy)-1-methyl-2-nitrobenzene
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.122 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
BrN1C(=[O:7])CCC1=O.[CH:9]1([CH2:12][CH2:13][O:14][C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[C:17]([N+:22]([O-:24])=[O:23])[CH:16]=2)[CH2:11][CH2:10]1>C(OCC)(=O)C.N(C(C)(C)C#N)=NC(C)(C)C#N>[CH:9]1([CH2:12][CH2:13][O:14][C:15]2[CH:20]=[CH:19][C:18]([CH:21]=[O:7])=[C:17]([N+:22]([O-:24])=[O:23])[CH:16]=2)[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
3.19 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
4-(2-cyclopropylethoxy)-1-methyl-2-nitrobenzene
Quantity
3.3 g
Type
reactant
Smiles
C1(CC1)CCOC1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.122 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under a nitrogen atmosphere at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The obtained solution was filtered with a short silica gel pad
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in acetonitrile (150 mL)
ADDITION
Type
ADDITION
Details
molecular sieves 4A (10 g) and 4-methylmorpholine N-oxide (2.02 g) were added
CUSTOM
Type
CUSTOM
Details
at 0° C
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)CCOC1=CC(=C(C=O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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